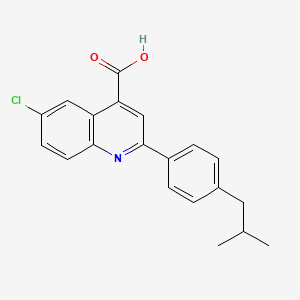
6-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C20H18ClNO2 and a molecular weight of 339.82 . It is intended for research use only .
Synthesis Analysis
The synthesis of quinoline derivatives, including “6-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid”, often involves multicomponent one-pot reactions . In one example, heterocyclic N-oxides are subjected to reductive elimination followed by dehydrative cyclo-condensation .Molecular Structure Analysis
The InChI code for “6-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid” is 1S/C20H18ClNO2/c1-12(2)9-13-3-5-14(6-4-13)19-11-17(20(23)24)16-10-15(21)7-8-18(16)22-19/h3-8,10-12H,9H2,1-2H3,(H,23,24) . This compound contains a total of 44 bonds, including 26 non-H bonds, 18 multiple bonds, 4 rotatable bonds, 1 double bond, and 17 aromatic bonds .Applications De Recherche Scientifique
Synthesis and Anticancer Activity
6-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid, as a derivative of quinoline-4-carboxylic acid, has seen research in the synthesis and evaluation of its derivatives for anticancer activities. Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, synthesized through microwave irradiated and conventional heating methods, have shown significant anticancer activity, particularly against various carcinoma cell lines. These compounds have been tested for their cellular viability and have shown promising results when compared to standard drugs like doxorubicin. The apoptotic DNA fragmentation studies and molecular docking studies to evaluate the interaction with the ATPase domain of hTopoIIα, an enzyme involved in DNA replication, further confirm the anticancer potential of these derivatives (Bhatt, Agrawal, & Patel, 2015).
Antibacterial Activity
Several derivatives of quinoline carboxylic acids, including those structurally related to 6-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid, have been synthesized and tested for their antibacterial properties. Novel quinolone derivatives, synthesized and screened against various Gram-positive and Gram-negative bacterial strains, have shown noteworthy antibacterial activity. These studies validate the potential of these compounds as antimicrobial agents, potentially opening new pathways for antibiotic drug development (Kumar et al., 2021).
Antimalarial Activity
Derivatives of quinoline carboxylic acids have been synthesized and tested for their antimalarial properties as well. Studies involving the synthesis of various quinoline-based compounds and their evaluation against malaria have highlighted the potential of these compounds in treating this disease. The compounds have been tested against different strains of Plasmodium falciparum, the parasite responsible for malaria, and have shown promising results, making them potential candidates for antimalarial drug development (Görlitzer, Gabriel, Jomaa, & Wiesner, 2006).
Heterocyclic Compound Synthesis
The structural versatility of quinoline carboxylic acids makes them useful in the synthesis of various heterocyclic compounds. Research in this area has led to the synthesis of novel compounds with potential applications in medicinal chemistry. These synthesized compounds have been characterized and their structures confirmed through various analytical methods, indicating the robustness of the synthesis processes used (Shivaraj, Naveen, Vijayakumar, & Kumar, 2013).
Safety And Hazards
Propriétés
IUPAC Name |
6-chloro-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-12(2)9-13-3-5-14(6-4-13)19-11-17(20(23)24)16-10-15(21)7-8-18(16)22-19/h3-8,10-12H,9H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELQFMIIOGIVOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

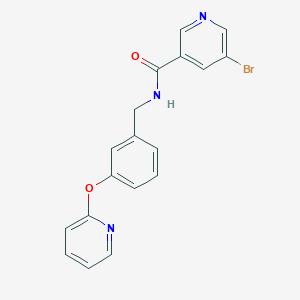
![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2586718.png)
![N-cyclopropyl-2-[4-(hydroxyimino)piperidin-1-yl]acetamide hydrochloride](/img/structure/B2586719.png)
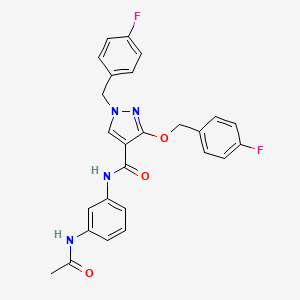
![N-(2-fluorophenyl)-6-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2586721.png)
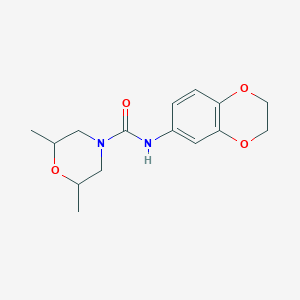
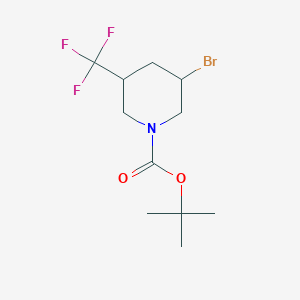


![[(2R,3S,4S,5R,6S)-6-[3,5-Dihydroxy-4-[3-(4-hydroxyphenyl)propanoyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B2586730.png)

![2-Chloro-N-[(3-cyclopropylphenyl)methyl]-N-(1-hydroxypent-4-yn-2-yl)acetamide](/img/structure/B2586733.png)

![5-chloro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2586736.png)